![molecular formula C20H11ClFNO2S2 B11667194 (5E)-5-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11667194.png)
(5E)-5-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound (5E)-5-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule that belongs to the class of thiazolidinones This compound is characterized by its unique structure, which includes a furan ring, a thiazolidinone ring, and various substituents such as a chloro-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 3-chloro-4-fluorobenzaldehyde with furan-2-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the final thiazolidinone product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions such as temperature and pressure would be carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.
Scientific Research Applications
(5E)-5-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5E)-5-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-[(5E)-5-(3,4-dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate
- 2-fluorodeschloroketamine
Uniqueness
(5E)-5-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one: is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes.
Properties
Molecular Formula |
C20H11ClFNO2S2 |
---|---|
Molecular Weight |
415.9 g/mol |
IUPAC Name |
(5E)-5-[[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H11ClFNO2S2/c21-15-10-12(6-8-16(15)22)17-9-7-14(25-17)11-18-19(24)23(20(26)27-18)13-4-2-1-3-5-13/h1-11H/b18-11+ |
InChI Key |
MFFVSODWZUJWCP-WOJGMQOQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC(=C(C=C4)F)Cl)/SC2=S |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)F)Cl)SC2=S |
Origin of Product |
United States |
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